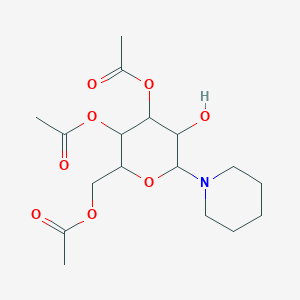

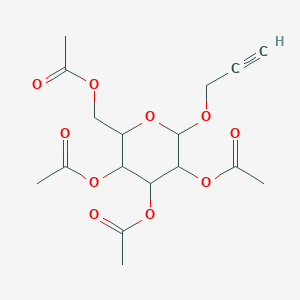

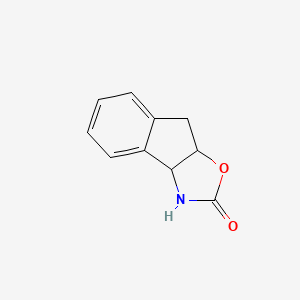

![molecular formula C31H24O10 B12318313 3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12318313.png)

3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sikokianin C es un compuesto biflavonoide natural aislado de la hierba medicinal Stellera chamaejasme. Ha llamado la atención debido a su potente e inhibición selectiva de la cistationina beta-sintasa, una enzima implicada en varios procesos biológicos y enfermedades, incluido el cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Sikokianin C se puede sintetizar a través de una serie de reacciones orgánicas que involucran precursores flavonoides. La ruta sintética típicamente involucra la condensación de dos unidades de flavonoides, seguida de pasos de ciclización y oxidación. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de Producción Industrial: La producción industrial de Sikokianin C implica la extracción del compuesto de Stellera chamaejasme utilizando solventes como etanol o metanol. El extracto se purifica luego a través de técnicas cromatográficas para aislar Sikokianin C en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: Sikokianin C experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden modificar sus grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, ácidos y bases en condiciones controladas.

Productos Principales:

Aplicaciones Científicas De Investigación

Sikokianin C tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en estudios de síntesis y reactividad de biflavonoides.

Mecanismo De Acción

Sikokianin C ejerce sus efectos inhibiendo selectivamente la actividad de la cistationina beta-sintasa de manera competitiva. Se une a una cavidad específica en la enzima, evitando que el sustrato acceda al sitio activo. Esta inhibición interrumpe la vía de trans-sulfuración, lo que lleva a una reducción en la producción de sulfuro de hidrógeno y otros efectos posteriores .

Compuestos Similares:

- Sikokianin A

- Sikokianin B

- Sikokianin D

- Neochamaejasmin B

- Isochamaejasmenin B

Comparación: Sikokianin C es único entre estos compuestos debido a su alta selectividad y potencia en la inhibición de la cistationina beta-sintasa. Si bien otros biflavonoides como Sikokianin D y Neochamaejasmin B también exhiben actividad inhibitoria, Sikokianin C forma complejos más estables con la enzima, lo que la convierte en un inhibidor más eficaz .

Comparación Con Compuestos Similares

- Sikokianin A

- Sikokianin B

- Sikokianin D

- Neochamaejasmin B

- Isochamaejasmenin B

Comparison: Sikokianin C is unique among these compounds due to its high selectivity and potency in inhibiting cystathionine beta-synthase. While other biflavonoids like Sikokianin D and Neochamaejasmin B also exhibit inhibitory activity, Sikokianin C forms more stable complexes with the enzyme, making it a more effective inhibitor .

Propiedades

IUPAC Name |

3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUSVUZHPIYER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

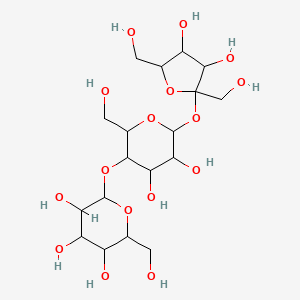

![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)

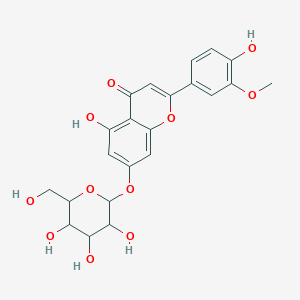

![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)

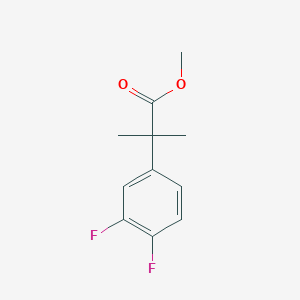

![2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12318280.png)

![[Sar1, gly8]-angiotensin II acetate hydrate](/img/structure/B12318303.png)